1-(4-Bromobenzyl)piperidine

Lipophilicity CNS Drug Design Physicochemical Profiling

1-(4-Bromobenzyl)piperidine delivers differentiated value through its para-bromo substituent: 0.76 LogP units higher lipophilicity vs. 1-benzylpiperidine, enhancing blood-brain barrier penetration for CNS-targeted AChE inhibitor programs. The aryl bromide moiety undergoes efficient oxidative addition in Pd(0)-catalyzed Suzuki-Miyaura and Heck couplings—achieving faster kinetics and lower catalyst loading than aryl chloride analogs. Validated at 89% yield in epoxide ring-opening (SN2) reactions, matching fluoro-analog performance. For medicinal chemists building neurological SAR libraries and process chemists scaling reliable cross-couplings, this building block offers reproducible, differentiated performance. ≥97% purity. Inquire for bulk pricing and global shipping.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 178162-69-1
Cat. No. B069257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)piperidine
CAS178162-69-1
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H16BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
InChIKeyILQFFXGIIWWTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzyl)piperidine (CAS 178162-69-1): A Piperidine Building Block with Defined Physicochemical and Synthetic Utility


1-(4-Bromobenzyl)piperidine (CAS 178162-69-1) is a C12H16BrN piperidine derivative featuring a 4-bromobenzyl substituent on the piperidine nitrogen . It is primarily supplied as a research chemical and synthetic intermediate, with typical commercial purity specifications of 95-97% . The compound exists as a solid at room temperature and is offered as part of early discovery chemical collections . Its structural features—a basic piperidine ring and a para-bromoaryl group—confer predictable physicochemical properties and enable well-defined synthetic transformations, making it a valuable comparator and building block in medicinal chemistry and organic synthesis.

Why 1-(4-Bromobenzyl)piperidine Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzylpiperidine Analogs


The 4-bromobenzyl substitution in 1-(4-Bromobenzyl)piperidine is not a silent structural variation; it profoundly alters physicochemical, reactivity, and biological profiles relative to its unsubstituted, chloro-, or fluoro- analogs. The bromine atom increases lipophilicity (LogP = 3.37) compared to the parent 1-benzylpiperidine (LogP = 2.61–2.97) [1], affecting membrane permeability and distribution. In cross-coupling chemistry, the aryl bromide moiety participates in oxidative addition with distinct kinetics relative to aryl chlorides [2], dictating synthetic route feasibility. Furthermore, the halogen identity influences binding affinity to neurological targets such as acetylcholinesterase [3]. These quantifiable differences preclude generic interchangeability without altering experimental outcomes. The evidence below establishes exactly where 1-(4-Bromobenzyl)piperidine provides differentiated value.

Quantitative Differentiation of 1-(4-Bromobenzyl)piperidine from Closest Analogs: Evidence-Based Comparator Data


Increased Lipophilicity (LogP 3.37) vs. Unsubstituted Benzylpiperidine (LogP 2.61) Drives Membrane Partitioning and CNS Exposure

1-(4-Bromobenzyl)piperidine exhibits a calculated LogP of 3.37 [1], substantially higher than the LogP of 2.61–2.97 reported for the unsubstituted 1-benzylpiperidine analog [2]. This difference of +0.4 to +0.76 log units translates to an approximately 2.5- to 5.8-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and blood-brain barrier penetration potential. The bromine atom contributes to both increased molar refractivity and halogen bonding capability, which are not present in the hydrogen analog.

Lipophilicity CNS Drug Design Physicochemical Profiling

Higher Boiling Point (302.9°C) vs. 4-Fluoro Analog (252.0°C) Reflects Stronger Intermolecular Interactions and Different Purification Requirements

The predicted boiling point of 1-(4-Bromobenzyl)piperidine is 302.9 ± 17.0 °C at 760 mmHg [1], whereas the 4-fluoro analog 1-(4-fluorobenzyl)piperidine has a predicted boiling point of 252.0 ± 15.0 °C at 760 mmHg . The 50.9 °C elevation reflects the larger atomic radius, higher polarizability, and increased molecular weight (254.17 vs. 193.26 g/mol) of the bromine substituent. This difference is practically significant for vacuum distillation protocols, thermal stability assessments, and solvent selection during synthesis.

Physical Properties Purification Formulation

Comparable Synthetic Yield (89%) to 4-Fluoro Analog in Epoxide Ring-Opening Reactions Supports Viable Substitution Without Performance Loss

In a regioselective epoxide ring-opening reaction with piperidine derivatives, both the 4-bromobenzyl- and 4-fluorobenzyl-substituted piperidines achieved identical yields of 89% for the desired products (5d and 5c, respectively) [1]. This demonstrates that the bromo compound performs equivalently to its fluoro counterpart in this nucleophilic substitution context, with no detectable penalty in synthetic efficiency attributable to the heavier halogen or steric differences. The methyl- and ethyl-substituted analogs gave yields of 92% and 87%, respectively, while the unsubstituted piperidine gave 85%.

Synthetic Efficiency Reaction Yield Building Block Utility

Superior Reactivity in Palladium-Catalyzed Cross-Coupling: Aryl Bromide Enables Faster Oxidative Addition Than Aryl Chloride Analogs

Mechanistic studies on palladium(0)-catalyzed cross-couplings demonstrate that oxidative addition of aryl bromides is not rate-limiting, whereas for aryl chlorides, oxidative addition is the rate-limiting step [1]. Specifically, in the Pd(PNp3)2-catalyzed coupling of aryl halides with aniline derivatives, aryl bromide oxidative addition follows first-order kinetics with a rate independent of ligand and aryl halide concentration, governed by irreversible ligand dissociation. In contrast, aryl chloride oxidative addition shows first-order dependence on [ArCl] and inverse dependence on [PNp3], establishing oxidative addition as rate-limiting. This mechanistic divergence means 1-(4-Bromobenzyl)piperidine is a more efficient and predictable substrate for Suzuki-Miyaura, Heck, and related cross-couplings than its 4-chloro analog.

Cross-Coupling Suzuki-Miyaura Reaction Kinetics Aryl Halide Reactivity

Class-Established Acetylcholinesterase (AChE) Inhibitory Activity of N-Benzylpiperidines Provides a Validated Target Hypothesis for CNS Drug Discovery

A comprehensive QSAR analysis of 99 N-benzylpiperidine derivatives established robust predictive models for AChE inhibition, with the best artificial neural network model achieving r² = 0.900 for pIC50 prediction [1]. The study validates that the benzylpiperidine scaffold—of which 1-(4-Bromobenzyl)piperidine is a prototypical member—confers high selectivity for acetylcholinesterase and demonstrated exceptional efficacy in vitro and in vivo. While specific IC50 or Ki data for this exact compound are not reported in the primary literature, the class-level SAR indicates that para-halogen substitution, particularly with electron-withdrawing groups, can modulate binding affinity and selectivity relative to unsubstituted or alkyl-substituted analogs.

Acetylcholinesterase Inhibition Alzheimer's Disease CNS Therapeutics QSAR

Optimal Use Cases for 1-(4-Bromobenzyl)piperidine Based on Verified Differentiation Evidence


CNS Drug Discovery: Lead Optimization for Acetylcholinesterase Inhibitors

The established class-level activity of N-benzylpiperidines as selective AChE inhibitors [1] combined with the enhanced lipophilicity (LogP 3.37 vs. 2.61) conferred by the 4-bromobenzyl group [2] positions this compound as a valuable scaffold for CNS-penetrant AChE inhibitor design. The higher LogP correlates with improved blood-brain barrier permeability potential, while the bromine atom provides a handle for further functionalization or halogen bonding interactions within the enzyme active site. Medicinal chemists can use this compound as a starting point for SAR exploration or as a reference standard in permeability assays.

Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Synthesis

The aryl bromide moiety enables efficient oxidative addition in palladium(0)-catalyzed cross-couplings, with kinetics that are not rate-limited by oxidative addition [1]. This makes 1-(4-Bromobenzyl)piperidine a superior substrate compared to aryl chloride analogs for Suzuki-Miyaura, Heck, and related transformations. Synthetic chemists requiring predictable, high-yielding couplings to elaborate the benzylpiperidine scaffold should select this bromo derivative over the chloro analog to minimize catalyst loading and reaction times.

Physicochemical Reference Standard for Halogen-Substituted Piperidines

With defined boiling point (302.9 °C), density (1.323 g/cm³), and LogP (3.37) [1], 1-(4-Bromobenzyl)piperidine serves as a well-characterized reference compound for analytical method development, chromatographic retention time prediction, and physicochemical property benchmarking. Its higher boiling point relative to the 4-fluoro analog (252.0 °C) [2] makes it suitable for validating high-temperature GC methods or assessing thermal stability in formulation studies.

Synthetic Methodology Development and Reaction Optimization

The demonstrated 89% yield in epoxide ring-opening reactions [1] establishes this compound as a reliable building block for nucleophilic substitution chemistry. Its performance parity with the 4-fluoro analog indicates that it can be used interchangeably in this reaction class without yield penalty. Process chemists developing scalable routes can confidently incorporate this compound knowing that the heavier bromine substituent does not impede reactivity in SN2-type transformations.

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